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Compound of Interest

Compound Name: LpxC-IN-13

Cat. No.: B15566220 Get Quote

While information regarding a specific compound designated "LpxC-IN-13" is not publicly

available, this guide provides a comparative analysis of prominent clinical and preclinical

inhibitors of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC

is a critical enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of

the outer membrane of most Gram-negative bacteria, making it a compelling target for novel

antibiotics.

This guide benchmarks the performance of ACHN-975, the first LpxC inhibitor to enter clinical

trials, against the promising preclinical candidate LPC-233 and the research compound LpxC-

IN-5. The comparison focuses on in vitro potency, antibacterial activity, and known safety

profiles, providing valuable insights for researchers and drug development professionals in the

field of antibacterial discovery.

Mechanism of Action: Targeting the Lipid A
Biosynthesis Pathway
LpxC catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic

anchor of LPS. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to

bacterial cell death. This mechanism of action is distinct from most currently approved

antibiotics, offering a potential solution to combat multidrug-resistant Gram-negative infections.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b15566220?utm_src=pdf-interest
https://www.benchchem.com/product/b15566220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UDP-GlcNAc LpxA UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc

LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD Lipid A Biosynthesis LPS Assembly Outer Membrane Integrity

Acyl Transfer

Deacetylation
(Committed Step)

LpxC Inhibitors
(ACHN-975, LPC-233, LpxC-IN-5)

Click to download full resolution via product page

Caption: The LpxC-catalyzed deacetylation is the first committed step in Lipid A biosynthesis.

In Vitro Potency and Antibacterial Activity
The in vitro performance of LpxC inhibitors is a critical determinant of their potential as effective

antibiotics. This is primarily assessed by their ability to inhibit the LpxC enzyme (measured as

IC50 or Ki) and their activity against whole bacterial cells (measured as Minimum Inhibitory

Concentration or MIC).
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Compound Target Enzyme
Potency
(IC50/Ki)

Organism MIC (µg/mL)

ACHN-975
P. aeruginosa

LpxC
IC50: <1.1 nM

E. coli ATCC

25922
QC range

P. aeruginosa

ATCC 27853
QC range

Enterobacteriace

ae
MIC90: 1-2

P. aeruginosa MIC90: 0.25-0.5

LPC-233
P. aeruginosa

LpxC
Ki: 8.9 pM

E. coli ATCC

25922
0.02

E. coli LpxC Ki: 8.9 pM
P. aeruginosa

ATCC 27853
Not specified

Enterobacteriace

ae
MIC90: 0.125

P. aeruginosa MIC90: 1

LpxC-IN-5 Not specified IC50: 20 nM
E. coli ATCC

25922
16

P. aeruginosa

ATCC 27853
4

K. pneumoniae

ATCC 13883
64

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. MIC50/90

are the concentrations required to inhibit 50% and 90% of a panel of clinical isolates,

respectively. QC range indicates that the compound was tested against this quality control

strain with results falling within the expected range, though the specific MIC value is not always

reported in the cited literature.

Safety and Clinical Development Landscape
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A significant hurdle in the development of LpxC inhibitors has been off-target cardiovascular

toxicity.

ACHN-975, developed by Achaogen, was the first LpxC inhibitor to advance to Phase 1

clinical trials. However, its development was halted due to dose-limiting cardiovascular

toxicity, specifically transient hypotension without a compensatory increase in heart rate.[1]

LPC-233 has demonstrated a promising preclinical safety profile, with no detectable adverse

cardiovascular effects observed in dogs at doses up to 100 mg/kg.[2][3] This improved safety

profile is a significant advancement for the class and makes LPC-233 a strong candidate for

further clinical development.[2]

LpxC-IN-5 is a research compound, and as such, there is no publicly available information

on its in vivo safety or clinical development status.

Experimental Protocols
LpxC Enzymatic Inhibition Assay
The in vitro potency of LpxC inhibitors is commonly determined using a fluorescence-based

assay. A widely used method is the fluorescence polarization (FP) assay.

Assay Preparation
Assay Execution Data Analysis

Prepare Assay Buffer,
Recombinant LpxC Enzyme,
Fluorescently Labeled Probe,
and Test Compound Dilutions

Incubate LpxC and Probe
with Test Compound Measure Fluorescence Polarization Calculate Percent Inhibition Plot Dose-Response Curve Determine IC50 Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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